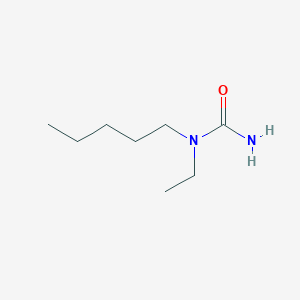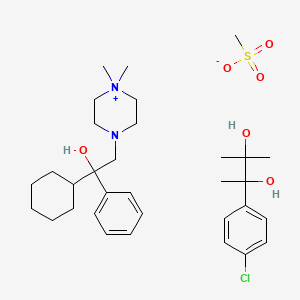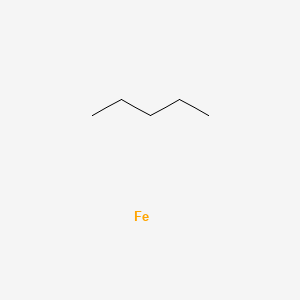
Iron;pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron;pentane, also known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings sandwiching a central iron atom. This compound is notable for its stability and unique “sandwich” structure, which has been a subject of extensive research in organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron;pentane is typically synthesized by reacting cyclopentadienylmagnesium bromide with iron(III) chloride. The reaction proceeds as follows:
2C5H5MgBr+FeCl3→Fe(C5H5)2+3MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves the reaction of iron with carbon monoxide in the presence of a catalyst, such as alkali metal sulfide and sulfur. The reaction is conducted at high pressures (5 to 30 MPa) and temperatures (150 to 200°C) .
Análisis De Reacciones Químicas
Types of Reactions
Iron;pentane undergoes various types of reactions, including:
Oxidation: It can be oxidized to form the ferrocenium cation.
Reduction: Reduction reactions can revert the ferrocenium cation back to ferrocene.
Substitution: Electrophilic substitution reactions, such as Friedel-Crafts acylation, can occur on the cyclopentadienyl rings
Common Reagents and Conditions
Oxidation: Strong acids like nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Acyl chlorides in the presence of a Lewis acid catalyst
Major Products
Oxidation: Ferrocenium cation.
Reduction: Ferrocene.
Substitution: Mono- and di-substituted ferrocene derivatives
Aplicaciones Científicas De Investigación
Iron;pentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its potential use in drug delivery systems.
Medicine: Investigated for its anti-cancer properties.
Industry: Used as a fuel additive and in the production of magnetic materials .
Mecanismo De Acción
The mechanism of action of iron;pentane involves its ability to donate and accept electrons, making it a versatile redox agent. The central iron atom can switch between different oxidation states, facilitating various chemical reactions. This property is exploited in catalysis and other applications .
Comparación Con Compuestos Similares
Similar Compounds
Nickelocene: Similar structure but with nickel instead of iron.
Cobaltocene: Contains cobalt instead of iron.
Chromocene: Contains chromium instead of iron .
Uniqueness
Iron;pentane is unique due to its exceptional stability and ease of synthesis. Unlike its analogs, it is resistant to air and moisture, making it more practical for various applications .
Propiedades
Número CAS |
74910-62-6 |
|---|---|
Fórmula molecular |
C5H12Fe |
Peso molecular |
127.99 g/mol |
Nombre IUPAC |
iron;pentane |
InChI |
InChI=1S/C5H12.Fe/c1-3-5-4-2;/h3-5H2,1-2H3; |
Clave InChI |
PDFUEMBBOLBTRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


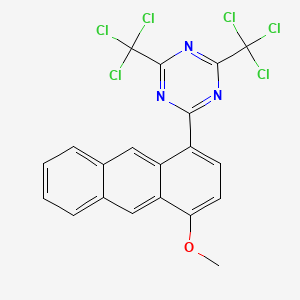
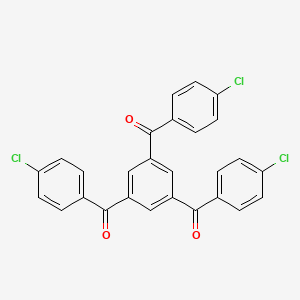
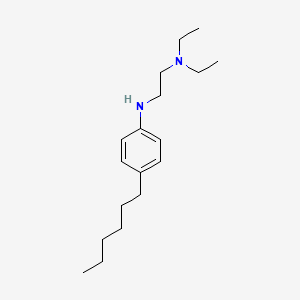
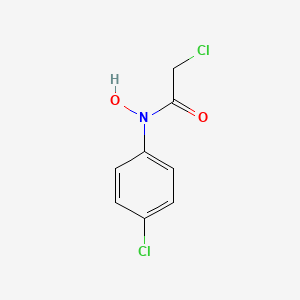

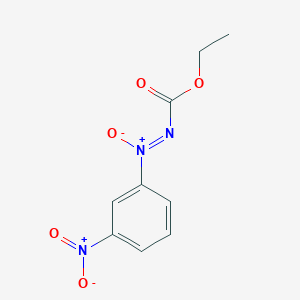
![4-Methoxy-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14452693.png)


![N-([1,1'-Biphenyl]-3-yl)-2-(piperidin-1-yl)acetamide](/img/structure/B14452700.png)

